molecular formula C15H23NO4 B5354016 methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate

methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate

Cat. No.: B5354016
M. Wt: 281.35 g/mol
InChI Key: GJZIWXNHWSUDKG-MHWRWJLKSA-N
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Description

Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopentene ring, an imidoyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the imidoyl group: This step involves the reaction of the cyclopentene derivative with an appropriate imidoyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imidoyl group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of different esters or amides.

Scientific Research Applications

Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidoyl group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The cyclopentene ring and ester group contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclohexene-1-carboxylate
  • Ethyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate

Uniqueness

Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5,5-dimethyl-3-oxocyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-6-8-10(16-20-7-2)12-11(17)9-15(3,4)13(12)14(18)19-5/h6-9H2,1-5H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZIWXNHWSUDKG-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NOCC)C1=C(C(CC1=O)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N\OCC)/C1=C(C(CC1=O)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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